2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 3-methylbenzoate;hydrochloride
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Overview
Description
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 3-methylbenzoate;hydrochloride is a complex organic compound with a unique structure that includes a quinolizidine core and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 3-methylbenzoate;hydrochloride typically involves multiple steps. One common method starts with the hydrogenation of a quinolizidine precursor, followed by esterification with 3-methylbenzoic acid. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation and acid catalysts for esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 3-methylbenzoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C or other metal catalysts.
Substitution: NaOH, alkoxides, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizidine derivatives with additional functional groups, while reduction typically results in the formation of more saturated compounds.
Scientific Research Applications
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 3-methylbenzoate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 3-methylbenzoate;hydrochloride involves its interaction with specific molecular targets. The quinolizidine core can interact with enzymes and receptors, modulating their activity. The ester group may also play a role in its biological activity by facilitating its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl: Similar in structure but with a naphthalene core instead of quinolizidine.
1H-Benzocycloheptene, 2,3,5,6,7,8,9,9a-octahydro-5,5,9-trimethyl-3-methylene: Another related compound with a benzocycloheptene core.
Uniqueness
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 3-methylbenzoate;hydrochloride is unique due to its specific combination of a quinolizidine core and a benzoate ester. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 3-methylbenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2.ClH/c1-14-6-4-7-15(12-14)18(20)21-13-16-8-5-11-19-10-3-2-9-17(16)19;/h4,6-7,12,16-17H,2-3,5,8-11,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJCHCYHWCZNPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCC2CCCN3C2CCCC3.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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